![molecular formula C7H8O2 B1348782 8-Oxabicyclo[3.2.1]oct-6-en-3-on CAS No. 40458-77-3](/img/structure/B1348782.png)

8-Oxabicyclo[3.2.1]oct-6-en-3-on

Übersicht

Beschreibung

8-Oxabicyclo[3.2.1]oct-6-en-3-one is a bicyclic organic compound characterized by its rigid and conformationally defined structure. This compound serves as a versatile template in organic synthesis due to its unique structural features, making it an appealing starting material for the development of various biologically relevant natural compounds .

Wissenschaftliche Forschungsanwendungen

8-Oxabicyclo[3.2.1]oct-6-en-3-one has a wide range of applications in scientific research:

Wirkmechanismus

Target of Action

It is known that this compound is used as a starting material for the development of non-iterative approaches to polyoxygenated fragments found in a large variety of biologically relevant natural compounds .

Mode of Action

The mode of action of 8-Oxabicyclo[3.2.1]oct-6-en-3-one involves its interaction with various electrophiles . Under kinetically controlled conditions, it adds to electrophiles with high stereo- and regioselectivity, giving the corresponding 8-oxabicyclo[3.2.1]octan-2-ones .

Biochemical Pathways

It is known that this compound is involved in [4+3] cycloaddition reactions , which are key steps in many synthetic strategies for complex natural products.

Result of Action

It is known that this compound is used as a starting material for the synthesis of various biologically relevant compounds .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 8-Oxabicyclo[3.2.1]oct-6-en-3-one can be synthesized through several methods. One common approach involves the [4+3] cycloaddition of an oxyallyl intermediate generated from 1,3-dichloro-3-methylbutan-2-one with lithium perchlorate, diethyl ether, and triethylamine . Another method includes the tandem C–H oxidation/oxa-[3,3] Cope rearrangement/aldol cyclization of allylic silylethers promoted by tempo oxoammonium tetrafluoroborate and zinc bromide .

Industrial Production Methods: While specific industrial production methods for 8-Oxabicyclo[3.2.1]oct-6-en-3-one are not extensively documented, the compound’s synthesis typically involves scalable organic reactions that can be adapted for larger-scale production. The use of common reagents and mild conditions facilitates its synthesis on an industrial scale .

Analyse Chemischer Reaktionen

Types of Reactions: 8-Oxabicyclo[3.2.1]oct-6-en-3-one undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, the compound can participate in tandem C–H oxidation/oxa-[3,3] Cope rearrangement/aldol reactions .

Common Reagents and Conditions:

Oxidation: Tempo oxoammonium tetrafluoroborate and zinc bromide.

Substitution: Reagents such as PhSeCl for regio- and stereoselective addition.

Major Products: The reactions involving 8-Oxabicyclo[3.2.1]oct-6-en-3-one often lead to the formation of polyoxygenated fragments and spirocyclic dihydrofurans .

Vergleich Mit ähnlichen Verbindungen

8-Oxabicyclo[3.2.1]oct-6-en-3-one can be compared with other bicyclic compounds such as:

8-Oxabicyclo[3.2.1]octane: A similar compound with a saturated ring system.

11-Oxatricyclo[5.3.1.0]-undecane: Another bicyclic compound with a different ring structure.

6-Azabicyclo[3.2.1]octane: A nitrogen-containing analog with distinct chemical properties.

The uniqueness of 8-Oxabicyclo[3.2.1]oct-6-en-3-one lies in its rigid structure and the versatility it offers in synthetic organic chemistry, making it a valuable compound for various applications.

Eigenschaften

IUPAC Name |

8-oxabicyclo[3.2.1]oct-6-en-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O2/c8-5-3-6-1-2-7(4-5)9-6/h1-2,6-7H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJXYBPVHUSVRLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C=CC(O2)CC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90339659 | |

| Record name | 8-Oxabicyclo[3.2.1]oct-6-en-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90339659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40458-77-3 | |

| Record name | 8-Oxabicyclo[3.2.1]oct-6-en-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90339659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-oxabicyclo[3.2.1]oct-6-en-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

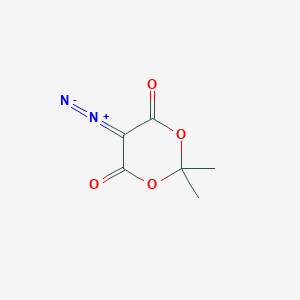

Q1: What is the primary synthetic route to 8-Oxabicyclo[3.2.1]oct-6-en-3-one derivatives?

A1: The most common synthetic route is the [4+3] cycloaddition reaction between a 2-oxyallyl cation and a furan derivative. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ] This reaction offers good control over regio- and stereochemistry, allowing for the preparation of diversely substituted 8-oxabicyclo[3.2.1]oct-6-en-3-ones. []

Q2: What are the advantages of using 2,2,2-trifluoroethanol as a solvent in these cycloadditions?

A2: 2,2,2-Trifluoroethanol facilitates the formation of the reactive oxyallyl cation intermediate. [, , ] It also allows for milder reaction conditions compared to other solvents. []

Q3: How can enantiomerically enriched 8-Oxabicyclo[3.2.1]oct-6-en-3-one derivatives be synthesized?

A4: Enantiopure derivatives can be synthesized by employing chiral auxiliaries, such as p-tolylsulfinyl groups, in the furan diene. [, ] This approach allows for excellent diastereoselectivity, leading to enantiopure products after auxiliary removal. []

Q4: What is the molecular formula and weight of 8-Oxabicyclo[3.2.1]oct-6-en-3-one?

A4: The molecular formula is C7H8O2, and the molecular weight is 124.14 g/mol.

Q5: What types of transformations can be achieved on the 8-oxabicyclo[3.2.1]oct-6-en-3-one scaffold?

A5: This scaffold allows for a variety of functionalizations, including:

- Reduction of the ketone: Reduction can be controlled to yield either the endo or exo alcohol, with the use of samarium diiodide enabling high stereoselectivity for the equatorial alcohol. []

- Grignard and aryllithium additions: Addition of these reagents to the ketone provides tertiary alcohols. [, , ]

- Alkene functionalization: The alkene can undergo reactions like epoxidation, [] dihydroxylation, [] and ozonolysis. [, ]

Q6: What are some potential applications of 8-Oxabicyclo[3.2.1]oct-6-en-3-one derivatives?

A6: These compounds show promise in several areas:

- Building blocks for natural product synthesis: The rigid structure and diverse functionalization possibilities make them valuable intermediates in complex molecule synthesis. Examples include the C1–C16 segment of lasonolide A, [] the C1-C16 segment of the bryostatins, [] and segments of rifamycin-S [] and altohyrtin A. []

- Plant growth regulators: Some derivatives demonstrate plant growth regulatory activity, stimulating or inhibiting root growth in certain plant species. [, , , ]

- Herbicide development: Several derivatives exhibit promising herbicidal activity, inhibiting root and aerial part growth in various weed species. [, , ]

- Antimalarial agents: Stable ozonides derived from 8-Oxabicyclo[3.2.1]oct-6-en-3-ones have shown activity against Plasmodium falciparum, the parasite responsible for malaria. []

Q7: How does the presence of substituents on the 8-oxabicyclo[3.2.1]oct-6-en-3-one core affect its reactivity?

A7:

- Electron-withdrawing substituents on the furan ring can decrease conversion in [4+3] cycloadditions, although high stereoselectivity can be maintained. []

- Electron-donating substituents on the furan ring can enhance conversion in these cycloadditions. []

- Substituents at C-2 and C-4 can influence the diastereoselectivity of reactions like Grignard additions and reductions. [, , ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(2-Chlorobenzyl)oxy]-3-ethoxybenzaldehyde](/img/structure/B1348713.png)

![Ethyl 2-amino-5-{[(4-chlorophenyl)amino]carbonyl}-4-methylthiophene-3-carboxylate](/img/structure/B1348715.png)

![5-[(2-Chlorophenyl)amino]-1,3,4-thiadiazole-2-thiol](/img/structure/B1348718.png)

![[(5-Nitro-1H-benzimidazol-2-yl)thio]acetic acid](/img/structure/B1348724.png)